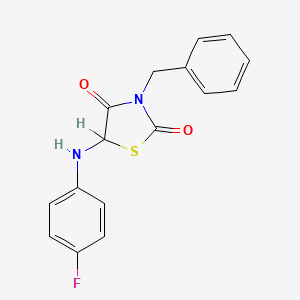![molecular formula C18H20FN5O B2390399 4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418714-81-3](/img/structure/B2390399.png)
4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a complex chemical compound. Given the intricacies of its structure, it finds significant value in various fields like medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis involves the coupling of 4-fluoro-2-(2-methylpyrazol-3-yl)phenol with a suitable aziridine derivative under controlled conditions. Typical reaction conditions include a base such as potassium carbonate and solvents like dimethylformamide. The process demands careful temperature management to prevent undesired side reactions.
Industrial Production Methods: : On an industrial scale, the production employs continuous flow techniques to enhance the yield and purity. Optimization of reaction conditions, including catalyst usage and reaction time, ensures efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : Using reagents like potassium permanganate.
Reduction: : Under hydrogenation conditions with palladium on carbon.
Substitution: : Halogenation using agents such as N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reactions typically conducted under reflux conditions with an inert atmosphere.
Major Products: : Depending on the reaction type, the products include oxidized derivatives, reduced forms, or substituted phenoxy compounds.
Applications De Recherche Scientifique
Chemistry: : Utilized as a building block in the synthesis of complex organic molecules.
Biology: : Acts as a probe to study enzyme-substrate interactions due to its unique structural properties.
Medicine: : Investigated for its potential as a therapeutic agent in various disorders due to its bioactive nature.
Industry: : Used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The compound exerts its effects through specific interactions with biological targets. It binds to particular enzymes or receptors, modulating their activity. The fluorinated phenoxy group often plays a critical role in enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, like 4-[[2-(4-fluorophenoxy)methyl]aziridin-1-yl]methyl-1-methylpyrazole, it exhibits unique properties:
Unique Structure: : The presence of the 2-methylpyrazol group distinguishes it from other fluorophenoxy derivatives.
Enhanced Bioactivity: : Due to its specific substituents, it shows enhanced bioactivity in certain applications.
Similar Compounds
4-[[2-(4-Fluorophenoxy)methyl]aziridin-1-yl]methyl-1-methylpyrazole
4-[[2-(2-Methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl-1-methylpyrazole
This compound stands out due to its distinct chemical structure and multifaceted applications in scientific research and industry.
Propriétés
IUPAC Name |
4-[[2-[[4-fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-22-9-13(8-21-22)10-24-11-15(24)12-25-18-4-3-14(19)7-16(18)17-5-6-20-23(17)2/h3-9,15H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOLTODVRZEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=C(C=C(C=C3)F)C4=CC=NN4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/new.no-structure.jpg)

![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)




![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)
